4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one
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Description
4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Biological Activity
The compound 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one (CAS Number: 2034293-36-0) belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C20H21FN4O2, with a molecular weight of 368.4 g/mol. The structure includes a cyclopropyl group and a fluorophenyl moiety attached to a pyrrolidinone framework, which is characteristic of many bioactive compounds.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to the one in focus have shown inhibition of various cancer cell lines. For instance, studies have demonstrated that derivatives containing the pyrazolo[1,5-a]pyrimidine core possess selective cytotoxicity against cancer cells while sparing normal cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidines | MCF-7 (breast cancer) | 0.8 | Induction of apoptosis |
Pyrazolo[1,5-a]pyrimidines | A549 (lung cancer) | 1.2 | Inhibition of cell proliferation |
2. Cholinesterase Inhibition
Cholinesterases are critical targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound's structural features suggest potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In related studies, other pyrazole derivatives have demonstrated IC50 values in the low micromolar range against these enzymes.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | 0.899 | 0.583 |
4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine) derivative | TBD | TBD |
3. Antimicrobial Properties
The biological activity of pyrazole derivatives extends to antimicrobial effects. Compounds with similar structures have shown moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 µg/mL |
Escherichia coli | 200 µg/mL |
Candida albicans | 150 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazole derivatives including the target compound, it was found that treatment led to significant reductions in tumor size in xenograft models. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study focused on evaluating the neuroprotective effects of pyrazole derivatives against oxidative stress in neuronal cell cultures. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Properties
IUPAC Name |
4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-15-2-1-3-16(9-15)24-11-14(8-19(24)26)20(27)23-6-7-25-17(12-23)10-18(22-25)13-4-5-13/h1-3,9-10,13-14H,4-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJWYJNPTYHDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.